

# LP10 Phase 2a Trial Data for Oral Lichen Planus: A Comparative Analysis

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## Compound of Interest

Compound Name: LP10

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This guide provides a statistical validation and comparative analysis of the publicly available data from the Phase 2a clinical trial of **LP10** for the treatment of Oral Lichen Planus (OLP). **LP10**, a proprietary liposomal tacrolimus oral rinse developed by Lipella Pharmaceuticals, has shown promising results in addressing this chronic inflammatory condition with no current FDA-approved therapies.<sup>[1][2]</sup> This document objectively compares **LP10**'s performance with the standard of care and another investigational therapy, supported by experimental data.

## Executive Summary

The Phase 2a trial of **LP10** met its primary safety and all secondary efficacy endpoints, demonstrating statistically significant improvements in both investigator- and patient-reported outcomes for symptomatic OLP.<sup>[1][3][4]</sup> The treatment was well-tolerated with minimal systemic absorption of tacrolimus.<sup>[1][3]</sup> A comparison with existing treatments and emerging therapies suggests **LP10** is a potentially strong candidate for OLP management.

## Data Presentation: LP10 vs. Competitors

The following tables summarize the quantitative data from the **LP10** Phase 2a trial and compare it with the standard of care (topical corticosteroids) and a competing drug in development, Rivelin®-CLO, a mucoadhesive clobetasol patch.

Table 1: **LP10** Phase 2a Efficacy and Safety Data<sup>[4]</sup>

Endpoint	Baseline (Mean ± SD)	Week 4 (Mean ± SD)	p-value
Efficacy			
Investigator Global Assessment (IGA)	3.5 ± 0.51	1.8 ± 1.37	< 0.0001
Reticulation/Erythema /Ulceration (REU) Score	26.5 ± 10.4	13.2 ± 8.15	< 0.0001
Pain Numerical Rating Scale (NRS)	6.8 ± 1.90	2.3 ± 2.53	< 0.0001
Sensitivity Numerical Rating Scale (NRS)	7.2 ± 1.71	2.9 ± 2.29	< 0.0001
Safety			
Tacrolimus Blood Levels > 1.0 ng/mL	N/A	25% of post-baseline measurements	N/A
Serious Adverse Events	0	0	N/A
Most Common Adverse Event	Dry Mouth (18.5% of patients)	N/A	N/A

Table 2: Comparison with Standard of Care and Investigational Therapy

Treatment	Mechanism of Action	Key Efficacy Finding	Key Safety/Tolerability Finding
LP10 (Topical Tacrolimus)	Calcineurin inhibitor; inhibits T-cell activation and IL-2 production.[5]	Statistically significant improvement in IGA, REU, pain, and sensitivity scores ( $p < 0.0001$ ).[4]	Minimal systemic absorption; mild to moderate dry mouth was the most common adverse event.[1][3]
Topical Corticosteroids (e.g., Clobetasol)	Anti-inflammatory and immunosuppressive.	Meta-analysis shows no significant difference in clinical resolution compared to topical tacrolimus. [6][7]	Potential for mucosal atrophy, oral candidiasis with long-term use.
Rivelin®-CLO (Mucoadhesive Clobetasol Patch)	Corticosteroid; anti-inflammatory.	Significant improvement in ulcer area ( $p=0.047$ ) and pain ( $p=0.012$ ) vs. placebo for the 20- $\mu$ g dose.[1]	Mild/moderate adverse events; low incidence of candidiasis (2%).[1]

## Experimental Protocols

### LP10 Phase 2a Trial Protocol (NCT06233591)[3][8]

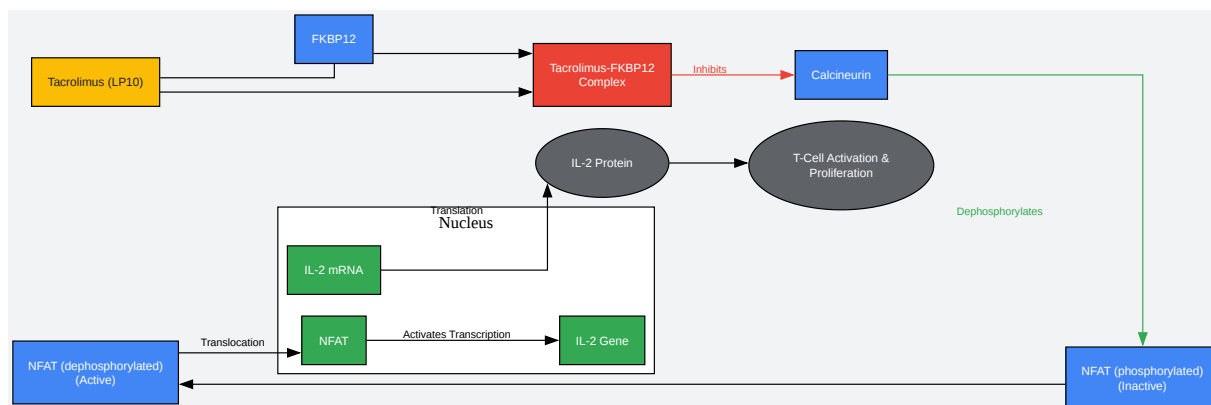
- Study Design: A multicenter, open-label, dose-ranging study.
- Participants: 27 adult subjects with a biopsy-confirmed diagnosis of symptomatic OLP, an Investigator Global Assessment (IGA) score of  $\geq 3$ , and a pain and sensitivity Numerical Rating Scale (NRS) score of  $\geq 3$ . [3][4] Patients who had failed previous tacrolimus treatment were excluded.[3]
- Intervention: Participants were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus) and administered a 10 mL **LP10** oral rinse for 3 minutes twice

daily for 4 weeks.[4][8] A 4-week washout period was required for patients on prescription oral steroids or rinses.[8]

- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Efficacy was assessed by IGA, Reticulation/Erythema/Ulceration (REU) score, pain/sensitivity NRS, OLP Symptom Severity Measure (OLPSSM), and Patient Global Response Assessment (GRA).[4]

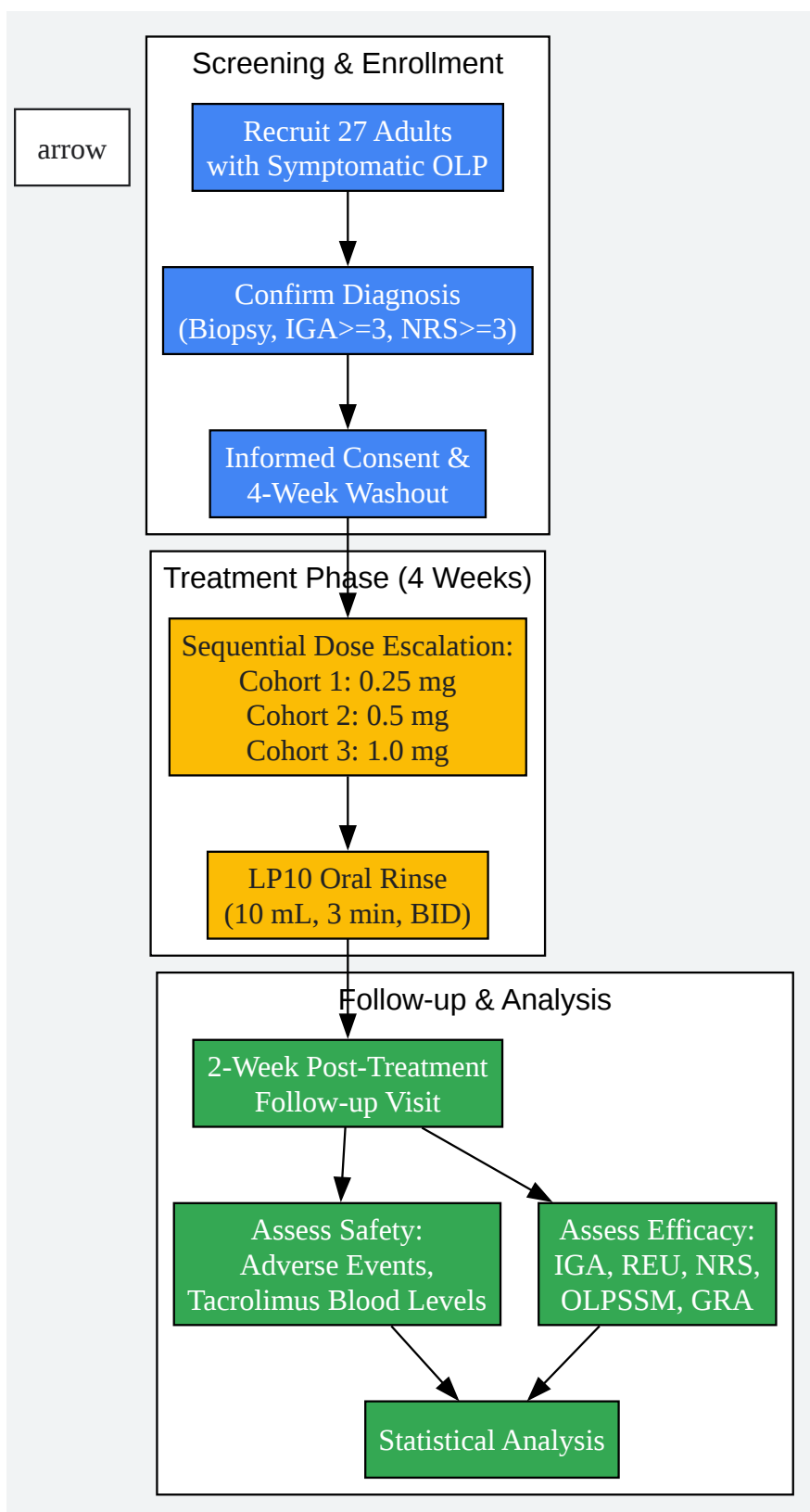
## Mandatory Visualizations

Below are diagrams illustrating the signaling pathway of tacrolimus and the experimental workflow of the **LP10** Phase 2a trial.



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Caption: Tacrolimus mechanism of action in T-cells.



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Caption: **LP10** Phase 2a clinical trial workflow.

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